Cas no 1261588-72-0 (Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate)
![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate structure](https://ja.kuujia.com/scimg/cas/1261588-72-0x500.png)
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- Ethyl 7-azaindole-4-carboxylate
- ethylpyrrolobpyridinecarboxylate
- 1261588-72-0
- C9E
- 7-Azaindole-4-carboxylic acid ethyl ester
- MFCD15071133
- CS-0103476
- DB-230332
- CKCBQXQNAUHBDX-UHFFFAOYSA-N
- DTXSID30718308
- CHEMBL4087054
- AKOS015991537
- 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, ethyl ester
- A889633
- D76362
- BDBM50255614
- SCHEMBL256760
- LF-0736
- Ethyl1H-pyrrolo[2,3-b]pyridine-4-carboxylate
-
- MDL: MFCD15071133
- インチ: InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-6-12-9-7(8)3-5-11-9/h3-6H,2H2,1H3,(H,11,12)
- InChIKey: CKCBQXQNAUHBDX-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=C2C=CN=C2NC=C1
計算された属性
- 精确分子量: 190.07400
- 同位素质量: 190.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 220
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 55Ų
じっけんとくせい
- ゆうかいてん: 127-129℃
- PSA: 54.98000
- LogP: 1.73960
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate Security Information
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | LF-0736-1MG |
ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate |
1261588-72-0 | >97% | 1mg |
£37.00 | 2025-02-09 | |
Chemenu | CM131423-1g |
ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate |
1261588-72-0 | 95%+ | 1g |
$*** | 2023-04-03 | |
Key Organics Ltd | LF-0736-1G |
ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate |
1261588-72-0 | >97% | 1g |
£135.00 | 2025-02-09 | |
Key Organics Ltd | LF-0736-0.5G |
ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate |
1261588-72-0 | >97% | 0.5g |
£165.00 | 2023-09-07 | |
Chemenu | CM131423-1g |
ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate |
1261588-72-0 | 95%+ | 1g |
$461 | 2021-08-05 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H34250-1g |
Ethyl 7-azaindole-4-carboxylate, 97% |
1261588-72-0 | 97% | 1g |
¥7341.00 | 2023-02-09 | |
Matrix Scientific | 067012-1g |
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, 97% |
1261588-72-0 | 97% | 1g |
$312.00 | 2023-09-08 | |
1PlusChem | 1P000SCF-100mg |
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, ethyl ester |
1261588-72-0 | >98% | 100mg |
$75.00 | 2024-07-09 | |
A2B Chem LLC | AA35935-100mg |
Ethyl 1h-pyrrolo[2,3-b]pyridine-4-carboxylate |
1261588-72-0 | >98% | 100mg |
$85.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBST362-10g |
ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate |
1261588-72-0 | 95% | 10g |
¥8699.0 | 2024-04-25 |
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate 関連文献
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylateに関する追加情報
Research Brief on Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1261588-72-0) in Chemical Biology and Pharmaceutical Applications
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1261588-72-0) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound, belonging to the pyrrolopyridine family, serves as a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors and anticancer agents. Recent studies have highlighted its potential in modulating critical signaling pathways, making it a promising scaffold for the development of novel therapeutics.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the structural optimization of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives to enhance their inhibitory activity against fibroblast growth factor receptors (FGFRs). The study demonstrated that modifications at the 4-carboxylate position significantly improved binding affinity and selectivity, leading to the identification of a lead compound with potent antitumor activity in preclinical models. These findings underscore the compound's utility as a versatile building block in kinase inhibitor design.
Another notable application of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate was reported in a 2024 Nature Communications article, where it was used as a precursor for the synthesis of small-molecule PROTACs (Proteolysis Targeting Chimeras). The researchers successfully incorporated this scaffold into a bifunctional molecule that selectively degraded oncogenic proteins, showcasing its potential in targeted protein degradation therapies. The study also highlighted the compound's favorable pharmacokinetic properties, further supporting its suitability for drug development.
Recent advancements in synthetic methodologies have also facilitated the efficient production of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives. A 2023 Organic Letters publication described a novel one-pot synthesis route that significantly reduced reaction steps and improved yields, enabling rapid access to diverse analogs for structure-activity relationship studies. This methodological breakthrough is expected to accelerate the exploration of this scaffold's therapeutic potential.
From a safety and toxicity perspective, preliminary studies on Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives have shown promising results. A 2024 Toxicology Reports study evaluated the acute and subchronic toxicity of several derivatives in animal models, revealing favorable safety profiles with no significant adverse effects at therapeutic doses. These findings provide a solid foundation for further preclinical development of drugs based on this chemical scaffold.
In conclusion, Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1261588-72-0) continues to emerge as a valuable chemical entity in pharmaceutical research. Its applications span from kinase inhibitor development to innovative protein degradation strategies, supported by recent advances in synthetic chemistry and favorable preliminary safety data. As research progresses, this compound is poised to contribute significantly to the development of next-generation therapeutics for various diseases, particularly in oncology.
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